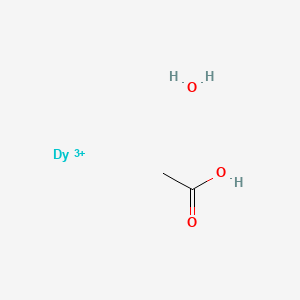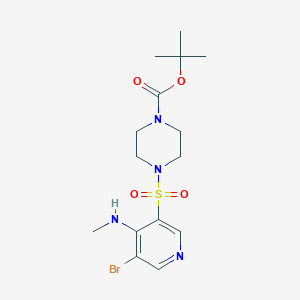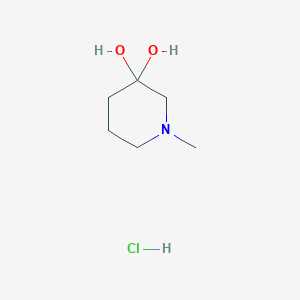
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperazine Introduction: The brominated pyridine is then reacted with piperazine to form the piperazinyl-pyridine intermediate.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Isopropylation: Finally, the compound is isopropylated to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its structural features.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring and piperazine moiety allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H26BrN5O2S |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26BrN5O2S/c1-13(2)20-7-9-22(10-8-20)25(23,24)15-12-19-11-14(17)16(15)21-5-3-18-4-6-21/h11-13,18H,3-10H2,1-2H3 |
Clave InChI |
OCRWHBHJMRDYOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)



![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)


![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
